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Compound of Interest

Compound Name: 5-Hydroxy-4-oxonorvaline

Cat. No.: B14161657 Get Quote

An In-Depth Technical Guide to 5-Hydroxy-4-
Oxonorvaline
For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Hydroxy-4-oxonorvaline (HON), also known as antibiotic RI-331, is a naturally occurring

non-proteinogenic amino acid with significant antifungal properties.[1] Isolated from the

fermentation broth of Streptomyces akiyoshiensis, this compound has garnered interest within

the scientific community for its unique mechanism of action and potential as a lead compound

in the development of novel antifungal therapeutics.[1] This technical guide provides a

comprehensive overview of the physical and chemical properties of 5-hydroxy-4-
oxonorvaline, its biological activity, mechanism of action, and relevant experimental

methodologies.

Physical and Chemical Properties
5-Hydroxy-4-oxonorvaline is a small molecule with a defined stereochemistry that is crucial

for its biological activity.[2] Its structure features a chiral center at the alpha-carbon, a keto

group at the fourth position, and a terminal hydroxyl group. These functional groups contribute

to its reactivity and solubility characteristics. A summary of its key physical and chemical

properties is presented in Table 1.
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Property Value Reference

IUPAC Name
(2S)-2-amino-5-hydroxy-4-

oxopentanoic acid
[1][3]

Synonyms
5-hydroxy-4-oxo-L-norvaline,

Antibiotic RI-331

CAS Number 26911-39-7

Molecular Formula C5H9NO4

Molecular Weight 147.13 g/mol

Melting Point 100°C (decomposes)

Boiling Point
363.8 ± 37.0 °C at 760 mmHg

(Predicted)

Density 1.4 ± 0.1 g/cm³ (Predicted)

XLogP3-AA -4.4

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor

Count
5

Rotatable Bond Count 4

Exact Mass 147.05315777 Da

Canonical SMILES C(C(C(=O)O)N)C(=O)CO

InChI Key
FRTKOPTWTJLHNO-

BYPYZUCNSA-N

Biological Activity and Mechanism of Action
5-Hydroxy-4-oxonorvaline exhibits potent antifungal activity against a range of fungal

pathogens. Its primary mechanism of action is the inhibition of protein biosynthesis.

Inhibition of Homoserine Dehydrogenase
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The molecular target of HON has been identified as homoserine dehydrogenase (HSD), a key

enzyme in the biosynthetic pathway of aspartate-derived amino acids, including threonine,

isoleucine, and methionine. This pathway is essential for fungi but absent in mammals, making

HSD an attractive target for selective antifungal agents.

The inhibitory action of HON on HSD is a fascinating example of "enzyme-assisted suicide."

Despite a relatively weak initial affinity for the enzyme, HON undergoes an enzyme-dependent

transformation within the active site. This leads to the formation of a covalent adduct between

the C5 of HON and the C4 of the nicotinamide ring of the NAD+ cofactor. This irreversible

modification effectively inactivates the enzyme, halting the production of essential amino acids

and ultimately leading to fungal cell death.
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Caption: Mechanism of action of 5-hydroxy-4-oxonorvaline.

Experimental Protocols
Biosynthesis and Purification
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While a detailed, step-by-step chemical synthesis protocol for 5-hydroxy-4-oxonorvaline is

not readily available in the public domain, its biosynthesis by Streptomyces akiyoshiensis has

been studied. The biosynthesis involves precursors from the citric acid cycle, with aspartate

serving as a key four-carbon building block. The production of HON by S. akiyoshiensis is

influenced by nutrient availability, with optimal yields achieved in media containing starch and

casein, supplemented with high concentrations of phosphate and magnesium sulfate.

Purification of HON from the culture broth of S. akiyoshiensis typically involves an anion-

exchange chromatography step. This method effectively separates HON from other acidic

amino acids present in the supernatant.
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Caption: General workflow for the isolation of 5-hydroxy-4-oxonorvaline.

Homoserine Dehydrogenase Activity Assay
A key experiment to characterize the inhibitory effect of 5-hydroxy-4-oxonorvaline is the

homoserine dehydrogenase (HSD) activity assay. The activity of HSD can be monitored
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spectrophotometrically by measuring the change in absorbance at 340 nm, which corresponds

to the oxidation or reduction of the NAD(P)H cofactor.

Principle: The assay measures the rate of NAD(P)H consumption in the reductive reaction from

L-aspartic 4-semialdehyde to L-homoserine, or the rate of NAD(P)H production in the oxidative

reaction from L-homoserine to L-aspartic 4-semialdehyde.

Typical Reaction Mixture (Reductive Direction):

Buffer (e.g., potassium phosphate buffer, pH 7.5)

NAD(P)H

L-aspartic 4-semialdehyde (substrate)

Homoserine dehydrogenase (enzyme)

Inhibitor (5-hydroxy-4-oxonorvaline) at various concentrations

Procedure:

Prepare a reaction mixture containing buffer, NAD(P)H, and the inhibitor at the desired

concentration.

Initiate the reaction by adding the enzyme.

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

The rate of the reaction is calculated from the linear portion of the absorbance versus time

plot.

Determine the IC50 value of the inhibitor by measuring the reaction rates at various inhibitor

concentrations.

Spectral Data
Detailed, publicly available, and fully interpreted NMR, IR, and mass spectra for 5-hydroxy-4-
oxonorvaline are limited. However, based on its known structure, the expected spectral
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features can be predicted.

¹H NMR: The spectrum would be expected to show signals corresponding to the alpha-

proton, the two sets of methylene protons, and the hydroxyl proton. The chemical shifts and

coupling patterns would be indicative of their respective chemical environments.

¹³C NMR: The spectrum would display five distinct carbon signals, including those for the

carboxyl, keto, hydroxyl-bearing, and the two methylene carbons, as well as the alpha-

carbon.

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands

corresponding to the O-H stretching of the hydroxyl and carboxylic acid groups, N-H

stretching of the amine group, and a prominent C=O stretching vibration from the ketone and

carboxylic acid functionalities.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the molecular weight of the compound. The fragmentation pattern would likely involve the

loss of small neutral molecules such as water, carbon monoxide, and ammonia, as well as

cleavage adjacent to the carbonyl groups.

Conclusion
5-Hydroxy-4-oxonorvaline represents a promising antifungal agent with a well-defined and

selective mechanism of action. Its inhibition of homoserine dehydrogenase, an essential

enzyme in fungal metabolic pathways not present in humans, makes it an attractive candidate

for further investigation and development. This technical guide provides a foundational

understanding of its key properties and biological activities to aid researchers in their

exploration of this intriguing natural product. Further research is warranted to develop scalable

synthetic routes and to fully elucidate its potential in preclinical and clinical settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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